6-Fluorobenzo[d]isothiazol-3(2H)-one
Overview
Description
6-Fluorobenzo[d]isothiazol-3(2H)-one is an organic compound that is a derivative of isothiazole . Isothiazole, or 1,2-thiazole, is an organic compound consisting of a five-membered aromatic ring that contains a nitrogen atom and a sulfur atom . The ring is unsaturated and features an S-N bond .
Synthesis Analysis
The synthesis of 6-Fluorobenzo[d]isothiazol-3(2H)-one involves a selective [3 + 2] cycloaddition reaction with in situ formed azomethine ylide . Another study demonstrated that these compounds inhibited hDAAO via an allosteric, covalent mechanism .Molecular Structure Analysis
The molecular structure of 6-Fluorobenzo[d]isothiazol-3(2H)-one is similar to that of isothiazole, with the addition of a fluorine atom . The ring is unsaturated and features an S-N bond .Chemical Reactions Analysis
6-Fluorobenzo[d]isothiazol-3(2H)-one has been shown to participate in selective [3 + 2] cycloaddition reactions with in situ formed azomethine ylide . It has also been demonstrated to inhibit hDAAO via an allosteric, covalent mechanism .Scientific Research Applications
1. Antimicrobial and Antifungal Activity
- Summary of Application : This compound has been used in the synthesis of novel 1-[(1R)-1-(6-fluoro-1,3-ben-zothiazol-2-yl)ethyl]-3-substituted phenyl amides, which have shown promising antimicrobial and antifungal activity against a variety of bacterial and fungal strains .
- Methods of Application : The compound was synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions . The structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, and 19F NMR spectra, elemental analyses, and in some cases, single-crystal X-ray diffraction techniques .
- Results or Outcomes : Some of the synthesized compounds revealed antibacterial and antifungal activity comparable or slightly better to that of chloramphenicol, cefoperazone, and amphotericin B, which are used as medicinal standards .
2. Anticancer and Antiinflammatory Agents
- Summary of Application : Benzothiazole derivatives, including “6-Fluorobenzo[d]isothiazol-3(2H)-one”, have been explored as potential anticancer and antiinflammatory agents .
- . The effects of the compounds on the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) were evaluated by MTT method .
- Results or Outcomes : Twenty-five novel benzothiazole compounds were designed and synthesized, with their structures confirmed through spectrogram verification . The active compound 6-chloro- N - (4-nitrobenzyl) benzo [d] thiazol-2-amine (compound B7) was screened through a series of bioactivity assessments, which significantly inhibited the proliferation of A431, A549, and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .
Future Directions
There is significant interest in the therapeutic potential of 6-Fluorobenzo[d]isothiazol-3(2H)-one and its analogues . Their sensitivity to reducing agents and their capacity to bind cysteines covalently would need to be addressed during therapeutic drug development . Another study showed promising antiplatelet activity, suggesting potential for further investigation in the field of cardiovascular research .
properties
IUPAC Name |
6-fluoro-1,2-benzothiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNOS/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQRIPHXCTXOQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333081 | |
Record name | 6-Fluoro-1,2-benzothiazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24785301 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Fluorobenzo[d]isothiazol-3(2H)-one | |
CAS RN |
159803-11-9 | |
Record name | 6-Fluoro-1,2-benzothiazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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